molecular formula C11H15NO2 B1316952 3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-, ethyl ester CAS No. 22701-39-9

3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-, ethyl ester

Cat. No. B1316952
Key on ui cas rn: 22701-39-9
M. Wt: 193.24 g/mol
InChI Key: FPSIITQRJVXVIY-UHFFFAOYSA-N
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Patent
US04925944

Procedure details

A solution of 260 g of ethyl 5-ethyl-2-methylnicotinate 81.34 mol) in 250 mL methanol is treated in 1 portion with a solution of 80 g of sodium hydroxide (2 mol) in 1 L water. The reaction is stirred at room temperature for 2 days, then concentrated in vacuo to a volume of about 700 mL, and acidified with 167 mL of concentrated hydrochloric acid (2 moles). The precipitated solid is filtered, washed with cold water, and dried in vacuo at 75° C. to afford 184 g of the title product, mp 218°-220° C.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
167 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[N:5][C:6]([CH3:14])=[C:7]([CH:13]=1)[C:8]([O:10]CC)=[O:9])[CH3:2].[OH-].[Na+].Cl>CO.O>[CH2:1]([C:3]1[CH:4]=[N:5][C:6]([CH3:14])=[C:7]([CH:13]=1)[C:8]([OH:10])=[O:9])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
C(C)C=1C=NC(=C(C(=O)OCC)C1)C
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
167 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of about 700 mL
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 75° C.

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)C=1C=NC(=C(C(=O)O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 184 g
YIELD: CALCULATEDPERCENTYIELD 1.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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